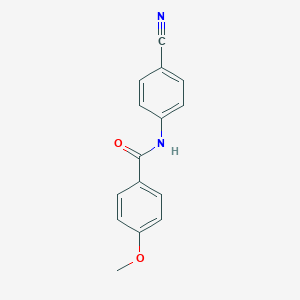

N-(4-cyanophenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-13-6-2-11(10-16)3-7-13/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHGTCXYAXDOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352498 | |

| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-74-8 | |

| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-(4-cyanophenyl)-4-methoxybenzamide, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, offers insights into its synthesis based on related compounds, and explores potential biological activities by examining structurally similar molecules.

Core Chemical Properties

This compound is a benzamide derivative characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. Its chemical structure and key identifiers are presented below.

Structure:

Table 1: Physicochemical and Predicted Properties

| Property | Value | Source |

| CAS Number | 134925-97-6 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Melting Point | 155 - 156 °C | [2] |

| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 12.24 ± 0.70 | [3] |

| Polar Surface Area (PSA) | 62.12 Ų | [2] |

| LogP (XLogP3) | 2.892 | [2] |

Synthesis and Experimental Protocols

A representative protocol, adapted from the synthesis of the structurally related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, is described below.[4] This can serve as a foundational methodology for the synthesis of this compound.

General Experimental Protocol: Amide Coupling

-

Reaction Setup: To a solution of 4-methoxybenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), are added equimolar amounts of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like N-hydroxybenzotriazole (HOBt).[4]

-

Activation: The mixture is stirred at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the activated ester of 4-methoxybenzoic acid.[4]

-

Amine Addition: An equimolar amount of 4-aminobenzonitrile is then added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature for several hours (e.g., 10 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with an acidic solution (e.g., 0.5 N HCl), a basic solution (e.g., 0.5 N NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.[4][5]

Experimental Workflow

A generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data for closely related compounds.

¹H NMR Spectroscopy (Predicted): Based on the spectra of similar compounds such as N-benzyl-4-methoxybenzamide, the proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the methoxy group protons, and a broad singlet for the amide proton.[3]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is anticipated to display distinct signals for the quaternary carbons of the nitrile and amide carbonyl groups, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile group, and the C-O stretching of the methoxy group.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available. However, studies on structurally related N-phenylbenzamide and 2-methoxybenzamide derivatives suggest potential avenues for investigation.

Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[4][6] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit viral replication.[4] A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide showed potent anti-Hepatitis B virus (HBV) activity, which was attributed to the increased intracellular levels of A3G.[4][7]

Hedgehog Signaling Pathway Inhibition: A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[8] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[8][9] These inhibitors target the Smoothened (Smo) receptor, a key component of the Hh pathway.[8][10][11]

Given these findings, it is plausible that this compound could exhibit either antiviral or Hedgehog signaling inhibitory activities, or potentially both. Further research is required to validate these hypotheses.

Hypothetical Signaling Pathway: APOBEC3G-Mediated Antiviral Action

A potential antiviral mechanism of action via APOBEC3G upregulation.

Conclusion

This compound is a compound with well-defined basic chemical properties. While detailed experimental data on its synthesis, solubility, and spectral characteristics are limited, established methodologies for similar compounds provide a strong foundation for its preparation and analysis. The biological activities of related benzamide derivatives suggest that this molecule could be a valuable candidate for further investigation as an antiviral agent or a modulator of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide serves as a starting point for researchers interested in exploring the potential of this compound in drug discovery and development. Further experimental validation is necessary to fully elucidate its chemical and biological profile.

References

- 1. This compound | 149505-74-8 [chemicalbook.com]

- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 3. This compound | 149505-74-8 [m.chemicalbook.com]

- 4. dovepress.com [dovepress.com]

- 5. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-4-methoxybenzamide is a synthetic organic compound characterized by a central benzamide scaffold, linking a 4-cyanophenyl group and a 4-methoxyphenyl group. This molecule holds significant interest within medicinal chemistry due to its structural similarities to known bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and explores its potential role as an inhibitor of the Hedgehog signaling pathway, a critical regulator in developmental biology and oncology.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture. The core of the molecule is a benzamide functional group, where the nitrogen atom is substituted with a 4-cyanophenyl ring and the carbonyl carbon is attached to a 4-methoxyphenyl ring.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| CAS Number | 149505-74-8 | [1] |

| Melting Point | 155-156 °C | |

| Predicted Boiling Point | 365.7 ± 27.0 °C | [1] |

| Predicted Density | 1.24 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 12.24 ± 0.70 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation reactions. Two primary routes are presented below, offering flexibility in reagent choice and reaction conditions.

Synthesis Workflow

The overall synthetic strategy involves the coupling of a 4-methoxybenzoyl derivative with 4-aminobenzonitrile.

Caption: General synthetic workflows for this compound.

Experimental Protocols

Route 1: Acyl Chloride Method

This two-step protocol involves the initial conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, followed by acylation of 4-aminobenzonitrile.

Step 1: Synthesis of 4-Methoxybenzoyl Chloride

-

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-Methoxybenzoyl chloride

-

4-Aminobenzonitrile

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

-

Procedure:

-

Dissolve 4-aminobenzonitrile (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

-

Route 2: Amide Coupling Method

This one-pot synthesis utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine.

-

Materials:

-

4-Methoxybenzoic acid

-

4-Aminobenzonitrile

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-methoxybenzoic acid (1.0 eq), 4-aminobenzonitrile (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF, add the coupling agent (DCC or DIC, 1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel or by recrystallization to yield the final product.

-

Characterization Data (Predicted)

| Data Type | Predicted Characteristics |

| ¹H NMR | Aromatic protons of the 4-methoxyphenyl ring (doublets, ~6.9-7.0 and 7.8-7.9 ppm), aromatic protons of the 4-cyanophenyl ring (doublets, ~7.7-7.8 ppm), a singlet for the methoxy group protons (~3.8-3.9 ppm), and a singlet for the amide proton (broad, ~8.0-9.0 ppm). |

| ¹³C NMR | Resonances for the nitrile carbon (~118-120 ppm), aromatic carbons, the carbonyl carbon (~165-167 ppm), and the methoxy carbon (~55-56 ppm). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 253.09. |

Potential Biological Activity: Inhibition of the Hedgehog Signaling Pathway

The benzamide scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of biological activities. Notably, several benzamide-containing molecules have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[5]

The central component of the Hh pathway is the transmembrane protein Smoothened (SMO). In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

Small molecule inhibitors that target SMO are a promising class of anti-cancer agents. Given the structural features of this compound, it is plausible that this compound could also function as a SMO antagonist.

Proposed Mechanism of Action

Caption: The Hedgehog signaling pathway and the proposed mechanism of inhibition.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery. The straightforward amide bond formation allows for the generation of analogs for structure-activity relationship (SAR) studies. Its structural similarity to known Hedgehog pathway inhibitors suggests that it may act as a SMO antagonist, representing a promising starting point for the development of novel therapeutics targeting Hh-driven cancers. Further biological evaluation is warranted to confirm this hypothesis and to explore the full therapeutic potential of this and related compounds.

References

- 1. This compound | 149505-74-8 [m.chemicalbook.com]

- 2. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological activities of N-(4-cyanophenyl)-4-methoxybenzamide. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from closely related analogs to provide a thorough understanding of its potential applications in drug discovery and development.

Core Molecular Attributes

This compound is a benzamide derivative with the molecular formula C15H12N2O2 and a molecular weight of approximately 252.27 g/mol .[1] The presence of the cyano and methoxy functional groups suggests its potential for diverse chemical interactions and biological activities.

| Property | Value | Source |

| Molecular Formula | C15H12N2O2 | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Predicted Boiling Point | 365.7 ± 27.0 °C | [1] |

| Predicted Density | 1.24 ± 0.1 g/cm3 | [1] |

| Predicted pKa | 12.24 ± 0.70 | [1] |

Synthesis Methodology

Representative Experimental Protocol: Amide Coupling

This procedure outlines the coupling of 4-methoxybenzoyl chloride with 4-aminobenzonitrile.

Materials:

-

4-methoxybenzoyl chloride

-

4-aminobenzonitrile

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the broader class of N-phenylbenzamide derivatives has demonstrated significant biological activities, particularly as antiviral agents.

Antiviral Activity

Research on N-phenylbenzamide derivatives has shown their potential as broad-spectrum antiviral compounds. For instance, certain derivatives have been reported to exhibit activity against Hepatitis B Virus (HBV), including drug-resistant strains.[2][3]

A proposed mechanism for this antiviral effect involves the upregulation of the host protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G) .[2][3] A3G is a cytidine deaminase that can interfere with viral replication. By increasing the intracellular levels of A3G, these compounds may enhance the host's innate antiviral response.

| Compound | Target Virus | IC50 | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Wild-type HBV | 1.99 µM | [2][3] |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Drug-resistant HBV | 3.30 µM | [2][3] |

| Lamivudine (3TC) | Wild-type HBV | 7.37 µM | [2][3] |

| Lamivudine (3TC) | Drug-resistant HBV | >440 µM | [2][3] |

Proposed Signaling Pathway for Antiviral Activity

Caption: Proposed mechanism of antiviral action via APOBEC3G upregulation.

Conclusion

This compound represents a molecule of interest for further investigation, particularly within the realm of antiviral drug discovery. Based on the activities of structurally similar compounds, it holds the potential to act as an upregulator of the host antiviral protein APOBEC3G. The representative synthesis protocol provided herein offers a viable route for its preparation, enabling further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related benzamide derivatives.

References

An In-Depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide (CAS 149505-74-8)

Disclaimer: Publicly available information on N-(4-cyanophenyl)-4-methoxybenzamide is limited. This guide summarizes the existing chemical data and provides a contextual overview based on the activities of structurally related compounds. The experimental protocols and potential biological activities described herein are general representations for this class of molecules and may not have been specifically validated for this compound.

Core Compound Information

This compound is a chemical compound identified by the CAS number 149505-74-8.[1][2] It belongs to the benzamide class of organic molecules, characterized by a carbonyl group attached to a nitrogen atom, which is in turn bonded to two aromatic rings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 149505-74-8 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 365.7 ± 27.0 °C | [2] |

| Predicted Density | 1.24 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 12.24 ± 0.70 | [2] |

Synthesis

General Experimental Protocol for Synthesis

A plausible synthetic route for this compound is the reaction of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base.

Materials:

-

4-aminobenzonitrile

-

4-methoxybenzoyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 4-aminobenzonitrile in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a slight excess of pyridine or triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications

There is no specific biological data available for this compound in the public domain. However, the benzamide scaffold is a common feature in many biologically active molecules. Research on structurally similar compounds provides insights into the potential applications of this molecule.

Context from Structurally Related Compounds

-

Antiviral Activity: Derivatives of N-phenylbenzamide have been investigated for their antiviral properties. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has shown activity against the Hepatitis B virus (HBV).[3][4] This activity is hypothesized to be mediated by the upregulation of the host antiviral protein APOBEC3G.[3][4]

-

Enzyme Inhibition: The benzamide core is present in various enzyme inhibitors. For example, certain N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.

-

Anticancer Activity: Some benzamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.

-

Other Activities: The broader class of benzamides has been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects.

Given these examples, this compound could be a candidate for screening in various biological assays to explore its potential as an antiviral agent, an enzyme inhibitor, or an anticancer compound.

References

"N-(4-cyanophenyl)-4-methoxybenzamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-4-methoxybenzamide is a chemical compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. All quantitative data is presented in a structured format for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a benzamide derivative with a molecular structure that lends itself to various chemical interactions. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 134925-97-6, 149505-74-8 | [1][2][3] |

| Molecular Formula | C15H12N2O2 | [1][3] |

| Molecular Weight | 252.27 g/mol | [2][3] |

| Exact Mass | 252.09 u | [1] |

| Melting Point | 155 - 156 °C (in acetone) | [1] |

| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.24 ± 0.70 | [2] |

| Polar Surface Area (PSA) | 62.12 Ų | [1] |

| XLogP3 | 2.89218 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through an acyl chloride-mediated amidation reaction.[4] This involves the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile.

Materials:

-

4-methoxybenzoyl chloride

-

4-aminobenzonitrile

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 4-aminobenzonitrile in dichloromethane in a round-bottom flask.

-

Addition of Base: Add a slight excess of pyridine or triethylamine to the solution to act as an acid scavenger.

-

Acylation: Slowly add an equimolar amount of 4-methoxybenzoyl chloride to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up:

-

Wash the reaction mixture with 1M HCl to remove the excess base.

-

Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone to yield pure this compound.[1]

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC. A typical method would involve an Eclipse XDB-C18 column with a mobile phase of methanol and water, and detection using a UV detector at 254 nm.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[6]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, related N-phenylbenzamide derivatives have shown promising antiviral activity, particularly against the Hepatitis B virus (HBV).[6][8][9]

The proposed mechanism of action for some of these derivatives involves the upregulation of the intracellular protein APOBEC3G (A3G).[8][9] A3G is a cytidine deaminase that can inhibit the replication of HBV. Therefore, compounds that increase the levels of A3G, such as certain N-phenylbenzamide derivatives, are of interest as potential anti-HBV agents.[8][9]

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be synthesized and purified using standard organic chemistry techniques. The structural similarity of this compound to other biologically active benzamides suggests that it may also possess interesting pharmacological properties, warranting further investigation by researchers in drug discovery and development. The information provided in this guide serves as a valuable resource for professionals working with this and related molecules.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 149505-74-8 [m.chemicalbook.com]

- 3. This compound | 149505-74-8 [chemicalbook.com]

- 4. N-(4-cyanophenyl)-3-methoxybenzamide | 364742-59-6 | Benchchem [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Spectroscopic and Synthetic Profile of N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic protocol for N-(4-cyanophenyl)-4-methoxybenzamide. Due to the limited availability of specific experimental data for the title compound in publicly accessible databases, this document presents representative spectroscopic data from structurally analogous compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide includes a detailed experimental methodology for its synthesis, tabulated spectroscopic data for similar molecules, and a visual representation of the general experimental workflow.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its amide and nitrile functionalities. The presence of the cyanophenyl group suggests potential applications in the development of enzyme inhibitors or as a precursor for more complex heterocyclic structures. The 4-methoxybenzoyl moiety is a common feature in various biologically active compounds. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide aims to provide a comprehensive resource for its synthesis and spectral analysis.

Synthetic Protocol

A standard and effective method for the synthesis of this compound involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is widely used for the formation of amide bonds.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

4-aminobenzonitrile

-

4-methoxybenzoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, recrystallization flasks)

-

-

Procedure: a. In a clean, dry round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of dry DCM and add it dropwise to the stirred solution of 4-aminobenzonitrile over a period of 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Data Presentation

NMR Spectroscopy

Table 1: Representative ¹H NMR Data of Analogous N-Aryl Benzamides

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| N-(m-Tolyl)benzamide [1] | DMSO-d₆ | 10.23 (s, 1H, NH), 7.99 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (s, 1H, Ar-H), 7.61 (t, J = 7.4 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 2H, Ar-H), 7.29–7.23 (m, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 1H, Ar-H), 2.34 (s, 3H, CH₃) |

| 4-methoxy-N-phenylbenzamide | CDCl₃ | 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 7.6 Hz, 2H, Ar-H), 7.37 (t, J = 8.8 Hz, 2H, Ar-H), 7.15 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃)[2] |

Table 2: Representative ¹³C NMR Data of Analogous N-Aryl Benzamides

| Compound Name | Solvent | Chemical Shift (δ, ppm) |

| N-(m-Tolyl)benzamide [1] | DMSO-d₆ | 166.0, 139.6, 138.2, 135.5, 132.0, 128.9, 128.8, 128.1, 124.8, 121.4, 118.0, 21.7 |

| 4-methoxy-N-phenylbenzamide | CDCl₃ | 164.9, 161.9, 139.4, 129.6, 128.5, 127.0, 123.4, 120.3, 113.6, 55.4[2] |

Infrared (IR) Spectroscopy

The IR spectrum of an N-aryl amide is characterized by several key absorption bands.

Table 3: Typical IR Absorption Frequencies for N-Aryl Benzamides

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 - 3150 (often broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C≡N (nitrile) | Stretching | 2260 - 2200 |

| C=O (amide I) | Stretching | 1680 - 1630 |

| N-H | Bending (amide II) | 1570 - 1515 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1300 - 1200 |

| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (ether) | Symmetric Stretching | 1075 - 1020 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (252.27 g/mol ). The fragmentation pattern of N-aryl amides is often characterized by the cleavage of the amide bond (N-CO), leading to the formation of aryl acylium cations.[3][4]

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 252 | Molecular Ion |

| [M+H]⁺ | 253 | Protonated Molecular Ion (in ESI) |

| [C₈H₇O₂]⁺ | 135 | 4-methoxybenzoyl cation |

| [C₇H₄N]⁺ | 102 | 4-cyanophenyl radical cation |

Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the provided information on analogous compounds serves as a valuable predictive tool for researchers. The detailed synthetic protocol and the generalized characterization workflow offer a practical framework for the preparation and analysis of this and similar N-aryl benzamide derivatives. It is recommended that any newly synthesized batch of the title compound be thoroughly characterized using the techniques outlined herein to establish a definitive spectroscopic profile.

References

- 1. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(4-cyanophenyl)-4-methoxybenzamide as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of N-(4-cyanophenyl)-4-methoxybenzamide based on available scientific literature. It is intended for research and informational purposes only and should not be construed as a guide for clinical or therapeutic use.

Introduction

This compound is a small molecule belonging to the N-phenylbenzamide class of compounds. This class has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, including antiviral and anticancer properties. While specific research on this compound is limited, its structural features suggest it may hold potential as a valuable tool in drug discovery and development. This technical guide aims to provide a thorough understanding of this research chemical, drawing upon data from structurally related compounds to infer its potential properties and guide future investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 149505-74-8 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| Melting Point | 155 - 156 °C | |

| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

Synthesis

Representative Experimental Protocol: Synthesis of a Related N-phenylbenzamide

The following protocol for the synthesis of N-(4-chlorophenyl)-4-methoxybenzamide can be adapted for the synthesis of this compound by substituting 4-chloroaniline with 4-amino-benzonitrile.

Materials:

-

4-chloroaniline

-

4-methoxybenzoyl chloride

-

Aqueous sodium hydroxide solution (10%)

-

Ethanol

-

Round bottom flask (50 ml)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a mixture of 4-chloroaniline (1 mmol) and aqueous sodium hydroxide solution (10%, 20 ml) in a 50 ml round bottom flask, add 4-methoxybenzoyl chloride (1 mmol) in portions while stirring at room temperature.

-

After the complete addition of 4-methoxybenzoyl chloride, continue stirring the reaction mixture for an additional 30 minutes.

-

Pour the reaction mixture into ice-cold water (25 ml) and stir for another 10 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry it.

-

Recrystallize the crude product from ethanol to obtain the purified N-(4-chlorophenyl)-4-methoxybenzamide.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity

Direct biological studies on this compound are not available in the public domain. However, the broader class of N-phenylbenzamide derivatives has been investigated for various pharmacological activities.

Potential Antiviral Activity

Derivatives of N-phenylbenzamide have demonstrated promising antiviral effects against a range of viruses, including Hepatitis B Virus (HBV), HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71).

A notable example is the structurally similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , which has been shown to be a potent inhibitor of both wild-type and drug-resistant HBV.[3][4][5]

Quantitative Data for the Related Compound IMB-0523:

| Parameter | Value | Virus Strain | Cell Line | Reference |

| IC₅₀ | 1.99 µM | Wild-type HBV | HepG2.2.15 | [3][4][5] |

| IC₅₀ | 3.30 µM | Drug-resistant HBV | - | [3][4][5] |

| LD₅₀ (mice) | 448 mg/kg | - | - | [3][4] |

Proposed Mechanism of Antiviral Action

The antiviral activity of some N-phenylbenzamide derivatives, including IMB-0523, is proposed to be mediated through the upregulation of the host protein Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G) .[3][4] APOBEC3G is a cytidine deaminase that can interfere with viral replication.

Diagram of the Proposed Signaling Pathway:

References

- 1. This compound | 149505-74-8 [chemicalbook.com]

- 2. This compound | 149505-74-8 [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-(4-cyanophenyl)-4-(phenylsulfanylamino)benzamide | C20H15N3OS | CID 144718438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mzCloud – N Ethyl 4 methoxybenzamide [mzcloud.org]

The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, a simple aromatic amide, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent chemical properties of the benzamide moiety, including its ability to form hydrogen bonds and engage in various intermolecular interactions, make it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of benzamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzamide derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA repair and epigenetic regulation to the induction of oxidative stress and apoptosis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant number of benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[1][2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]

One notable derivative, compound 13f , exhibited potent anticancer activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.30 µM and a remarkable PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1] Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase, leads to the accumulation of DNA double-strand breaks, and ultimately induces apoptosis.[1] Similarly, compounds 23f and 27f showed potent antiproliferative effects against HCT116 cells with IC50 values of 7.87 µM and 8.93 µM, respectively, and excellent PARP-1 inhibitory activities with IC50 values of 5.17 nM and 6.06 nM.[3]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with tumorigenesis. Benzamide derivatives have been successfully designed as HDAC inhibitors, demonstrating significant antitumor effects.[4][5][6] These compounds typically feature a zinc-binding group that interacts with the active site of the enzyme.[6] The IC50 values of some active benzamide-based HDAC inhibitors are in the range of 2–50 μM.[4][5] For instance, the benzamide derivative MS-275 has shown significant in vivo antitumor activity and has been selected for further investigation.[4][5]

Induction of ROS-Mediated Apoptosis

Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[7] This leads to mitochondrial membrane potential collapse and triggers caspase-dependent apoptosis.[7] For example, the derivative BJ-13 demonstrated potent antiproliferative activity in gastric cancer cells by inducing significant intracellular ROS accumulation.[7] Western blot analysis confirmed the modulation of key apoptotic proteins, including the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2.[7]

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Activity | Value | Reference |

| 13f | HCT116 (colorectal) | IC50 | 0.30 µM | [1] |

| 13f | DLD-1 (colorectal) | IC50 | 2.83 µM | [1] |

| 13f | PARP-1 Inhibition | IC50 | 0.25 nM | [1] |

| 23f | HCT116 (colorectal) | IC50 | 7.87 µM | [3] |

| 23f | PARP-1 Inhibition | IC50 | 5.17 nM | [3] |

| 27f | HCT116 (colorectal) | IC50 | 8.93 µM | [3] |

| 27f | PARP-1 Inhibition | IC50 | 6.06 nM | [3] |

| MS-275 | HDAC Inhibition | IC50 | 2-50 µM | [4][5] |

| 20b | Various Cancer Lines | IC50 | 12-27 nM | [8] |

Antimicrobial Activity

The rise of antibiotic resistance has necessitated the search for novel antimicrobial agents. Benzamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]

A study investigating a series of N-benzamide derivatives found that compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively.[9] Compounds 6b and 6c also displayed good activity against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[9] Another study on novel benzamidine derivatives reported significant antimicrobial activity against periodontal disease-triggering pathogens, with MIC values ranging from 31.25 to 125 µg/mL.[10]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity | Value | Reference |

| 5a | Bacillus subtilis | MIC | 6.25 µg/mL | [9] |

| 5a | Escherichia coli | MIC | 3.12 µg/mL | [9] |

| 6b | Escherichia coli | MIC | 3.12 µg/mL | [9] |

| 6c | Bacillus subtilis | MIC | 6.25 µg/mL | [9] |

| Benzamidine Derivatives | Periodontal Pathogens | MIC | 31.25-125 µg/mL | [10] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators.

Certain N-substituted benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in mice.[11] The mechanism of action is believed to involve the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response.[11] Doses in the range of 10-500 mg/kg were effective in this inhibition.[11] Furthermore, MCA was shown to inhibit NF-κB in Hela cells at concentrations of 100-200 µM.[11]

Anticonvulsant Activity

Several benzamide derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[12] A series of isatin-based benzamide derivatives exhibited favorable protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models in mice, with a high safety profile.[13] Notably, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model.[13]

In another study, 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) showed a MES ED50 of 85.36 mg/kg and a scPTZ ED50 of 1.37 mg/kg.[12]

Quantitative Data on Anticonvulsant Activity

| Compound | Animal Model | Activity | Value | Reference |

| 1-Cpc-BZA | MES (mice) | ED50 | 85.36 mg/kg | [12] |

| 1-Cpc-BZA | scPTZ (mice) | ED50 | 1.37 mg/kg | [12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzamide derivatives are a result of their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the benzamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

Protocol:

-

Animal Dosing: Administer the benzamide derivative to mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

Electrical Stimulation: At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of this response.

-

ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from the seizure (ED50).

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

Protocol:

-

Animal Dosing: Administer the benzamide derivative to the animals.

-

Chemoconvulsant Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures.

-

ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from clonic seizures (ED50).

Conclusion

Benzamide derivatives constitute a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with a variety of biological targets underscores the importance of this scaffold in drug discovery. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the design and evaluation of novel benzamide-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a range of human diseases.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. principles-of-assessing-bacterial-susceptibility-to-antibiotics-using-the-agar-diffusion-method - Ask this paper | Bohrium [bohrium.com]

N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-cyanophenyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class. While specific biological data for this exact molecule is not extensively available in public literature, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide consolidates information on the potential biological activities of this compound based on the known activities of structurally related benzamide derivatives. It also provides detailed experimental protocols for researchers to investigate these potential activities.

Potential Biological Activities

The benzamide chemical class has been associated with a wide range of biological activities. Based on the activities of related compounds, this compound could potentially exhibit anticancer, antiviral, and enzyme-inhibitory properties.

Anticancer Activity

Benzamide derivatives have shown significant promise as anticancer agents through various mechanisms of action.

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide-containing compounds are potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The benzamide moiety can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[1]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Several novel benzamide derivatives have been identified as potent PARP-1 inhibitors.[3] PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (e.g., in BRCA-mutated cancers) can lead to synthetic lethality and cell death. Some of these derivatives have shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[3]

Antiviral Activity

Derivatives of N-phenylbenzamide have demonstrated antiviral properties against a range of viruses.

-

Enterovirus 71 (EV71) Inhibition: A series of N-phenylbenzamide derivatives have been synthesized and shown to be active against EV71, with some compounds exhibiting low micromolar IC50 values.[4]

-

Hepatitis B Virus (HBV) Inhibition: Certain N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives have shown potent anti-HBV activity, including against drug-resistant strains.[5][6][7] The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme with antiviral activity.[5][6][7]

Enzyme Inhibition

-

Xanthine Oxidase Inhibition: N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, which share structural similarities with the target compound, have been evaluated as inhibitors of xanthine oxidase.[8] This enzyme is a key player in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. Some of these compounds have shown to be mixed-type inhibitors of the enzyme.[8]

Quantitative Data

While no specific quantitative data for this compound was found, the following table presents a summary of reported IC50 values for structurally related benzamide derivatives to provide a reference for potential efficacy.

| Compound Class | Target | Assay | Cell Line/Enzyme | Reported IC50 Range | Reference |

| Benzamide Derivatives | HDAC | Antiproliferative | A549 (Lung Carcinoma) | 0.165 µM | [1] |

| Benzamide Derivatives | PARP-1 | Enzyme Inhibition | PARP-1 | 0.25 nM - 6.06 nM | [3] |

| Benzamide Derivatives | PARP-1 | Antiproliferative | HCT116 (Colon Cancer) | 0.30 µM - 8.93 µM | [3] |

| N-phenylbenzamide Derivatives | EV71 | Antiviral | Vero Cells | 5.7 - 12 µM | [4] |

| N-phenylbenzamide Derivatives | HBV | Antiviral | Wild-type HBV | 1.99 µM | [5][6][7] |

| N-phenylbenzamide Derivatives | HBV | Antiviral | Drug-resistant HBV | 3.30 µM | [5][6][7] |

| N-(4-alkoxy-3-cyanophenyl) derivatives | Xanthine Oxidase | Enzyme Inhibition | Xanthine Oxidase | 0.3 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Histone Deacetylase (HDAC) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits.[9][10]

-

Reagent Preparation:

-

Prepare a 10X Assay Buffer.

-

Reconstitute the HDAC substrate and HeLa Nuclear Extract (as a source of HDACs).

-

Prepare the Lysine Developer.

-

Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the test compound at various concentrations.

-

Add the HeLa Nuclear Extract and the fluorometric HDAC substrate to each well.

-

Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for 30 minutes.

-

Add the Lysine Developer to stop the reaction and generate the fluorophore.

-

Incubate at 37°C for another 30 minutes.

-

-

Data Analysis:

-

Measure the fluorescence with a fluorescence plate reader (Excitation: ~370 nm, Emission: ~450 nm).

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

PARP-1 Inhibition Assay (ELISA-based)

This protocol is based on a high-throughput colorimetric assay.[5]

-

Plate Preparation:

-

Coat a 96-well plate with histone H4 (a PARP-1 activator) overnight at room temperature.

-

Wash the plate with PBS-T (PBS with Tween-20).

-

Block the plate with PBS-T for 2 hours at room temperature.

-

Wash the plate with 1x PARP-1 buffer.

-

-

PARP Reaction:

-

Add NAD+ solution and the test inhibitor (this compound at various concentrations) to the wells.

-

Initiate the reaction by adding the PARP-1 enzyme mix.

-

Incubate at room temperature for 1 hour.

-

Wash the plate with PBS-T.

-

-

Detection:

-

Add an antibody specific for poly(ADP-ribose) (the product of the PARP reaction).

-

Incubate for 1 hour.

-

Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate for 1 hour.

-

Wash and add the substrate for the enzyme to develop a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

-

Antiviral Activity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and is adapted for antiviral screening.[2][11][12][13][14]

-

Cell Seeding:

-

Seed host cells (e.g., Vero cells for EV71) in a 96-well plate and incubate overnight to allow for cell attachment.

-

-

Infection and Treatment:

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Include uninfected cells as a negative control and virus-infected, untreated cells as a positive control.

-

Incubate for the desired period (e.g., 48 hours).

-

-

MTT Assay:

-

Remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in medium) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Shake the plate to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the uninfected control.

-

Determine the IC50 (the concentration that inhibits 50% of the viral cytopathic effect) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).

-

Calculate the Selectivity Index (SI = CC50/IC50).

-

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of uric acid formation.[1][15][16]

-

Reaction Mixture Preparation:

-

In a 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer (pH 7.5) and the test compound (this compound) at various concentrations.

-

Add the xanthine oxidase enzyme solution.

-

Pre-incubate at 25°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, xanthine.

-

Incubate at 25°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding hydrochloric acid (HCl).

-

-

Data Measurement:

-

Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Use allopurinol as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of xanthine oxidase inhibition.

-

Determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Potential mechanism of PARP-1 inhibition leading to apoptosis.

Experimental Workflow Diagrams

Caption: Workflow for the HDAC inhibitor screening assay.

Caption: Workflow for the antiviral MTT assay.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on the broader class of benzamide derivatives suggests its significant potential as a bioactive molecule. The most promising areas for investigation appear to be in oncology, virology, and enzyme inhibition. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate the efficacy and mechanism of action of this compound. Further studies, including in vitro screening followed by in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]

- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 10. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. 2.7. MTT Assay [bio-protocol.org]

- 15. revistabionatura.com [revistabionatura.com]

- 16. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide for Medicinal Chemistry

Disclaimer: Publicly available information on the specific biological activity and medicinal chemistry applications of N-(4-cyanophenyl)-4-methoxybenzamide is limited. This guide provides a comprehensive overview of its chemical properties and a plausible synthesis protocol. The discussion on potential therapeutic applications and mechanisms of action is based on studies of structurally related benzamide derivatives and should be considered speculative until confirmed by direct experimental evidence for this specific compound.

Introduction

This compound is a member of the benzamide class of compounds, a well-established scaffold in medicinal chemistry with a wide range of pharmacological activities. The structure features a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The cyano group is a versatile functional group that can participate in various interactions and is often used as a bioisostere for other functional groups in drug design.

This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the known chemical properties, a detailed potential synthesis protocol, and an exploration of possible therapeutic avenues for this compound based on the activities of related molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| CAS Number | 134925-97-6 | [1] |

| Melting Point | 155 - 156 °C | [1] |

| Boiling Point (Predicted) | 365.7 ± 27.0 °C | |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.24 ± 0.70 | |

| XLogP3 | 2.89218 | [1] |

| PSA (Polar Surface Area) | 62.12 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a standard amide coupling reaction between 4-methoxybenzoyl chloride and 4-aminobenzonitrile.

General Synthesis Workflow

A general workflow for the synthesis is depicted below.

Detailed Experimental Protocol

This protocol is a standard procedure for amide synthesis and may require optimization for this specific reaction.

Materials:

-

4-Methoxybenzoyl chloride

-

4-Aminobenzonitrile

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Stir the solution at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of 4-aminobenzonitrile.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Therapeutic Applications and Mechanism of Action (Inferred from Related Compounds)

While no specific biological data for this compound has been found, the benzamide scaffold is present in numerous bioactive molecules. The following sections discuss potential therapeutic areas based on the activities of structurally similar compounds.

Antiviral Activity

Derivatives of N-phenylbenzamide have shown promising antiviral activities. For instance, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide demonstrated its efficacy against both wild-type and drug-resistant Hepatitis B Virus (HBV).

| Compound | Target | IC₅₀ | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Wild-type HBV | 1.99 µM | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Drug-resistant HBV | 3.30 µM |

The proposed mechanism of action for this class of compounds involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit HBV replication. It is plausible that this compound could exhibit similar antiviral properties, though this requires experimental validation.

Hedgehog Signaling Pathway Inhibition

Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The inhibition of this pathway is a validated strategy for cancer therapy. The core benzamide structure in this compound suggests that it could potentially interact with components of the Hh pathway, such as the Smoothened (Smo) receptor.

Below is a simplified diagram of the Hedgehog signaling pathway, a potential target for benzamide derivatives.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important benzamide class. While direct biological data is currently lacking, the structural similarity to known antiviral agents and Hedgehog pathway inhibitors suggests that this compound could be a valuable starting point for drug discovery programs in oncology and virology. Further investigation into its biological activities is warranted to elucidate its therapeutic potential. The experimental protocols and inferred mechanisms of action presented in this guide provide a foundation for future research endeavors.

References

The Crucial Role of N-(4-cyanophenyl)-4-methoxybenzamide in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-4-methoxybenzamide is a key chemical intermediate that holds significant importance in the landscape of pharmaceutical research and development. Its strategic molecular structure, featuring a cyanophenyl group and a methoxybenzamide moiety, makes it a versatile building block for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a precursor in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathways and involvement in biological signaling are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties